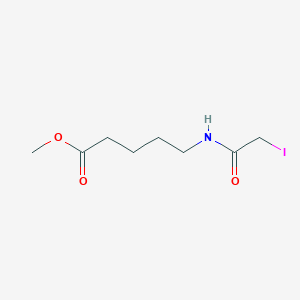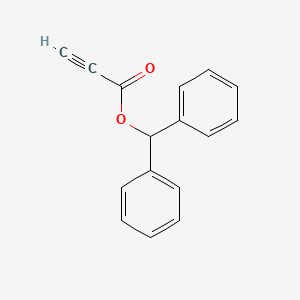
2-Propynoic acid, diphenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propynoic acid, diphenylmethyl ester is an organic compound with the molecular formula C16H12O2. It is an ester derivative of 2-propynoic acid and diphenylmethanol. Esters are known for their pleasant odors and are widely used in various industries, including perfumes and flavorings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Propynoic acid, diphenylmethyl ester can be synthesized through the esterification of 2-propynoic acid with diphenylmethanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction can be represented as follows:
2-Propynoic acid+DiphenylmethanolH2SO42-Propynoic acid, diphenylmethyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial for maximizing yield and minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propynoic acid, diphenylmethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2-propynoic acid and diphenylmethanol.
Reduction: Reduction of the ester can produce the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as Grignard reagents can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: 2-Propynoic acid and diphenylmethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Propynoic acid, diphenylmethyl ester has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Propynoic acid, diphenylmethyl ester involves its interaction with nucleophiles, leading to nucleophilic acyl substitution reactions. The ester group is activated by the presence of an electron-withdrawing group, making the carbonyl carbon more susceptible to nucleophilic attack . The general mechanism can be summarized as follows:
- Nucleophilic attack on the carbonyl carbon.
- Formation of a tetrahedral intermediate.
- Elimination of the leaving group (e.g., alcohol or alkoxide).
- Formation of the final product (e.g., carboxylic acid or substituted ester).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acetate: An ester with a similar structure but different functional groups.
Ethyl benzoate: Another ester with an aromatic ring and similar reactivity.
Methyl butyrate: A simple ester with a fruity odor.
Uniqueness
2-Propynoic acid, diphenylmethyl ester is unique due to its combination of an alkyne group and an aromatic ester, which imparts distinct chemical properties and reactivity. Its structure allows for a wide range of chemical transformations and applications in various fields .
Eigenschaften
CAS-Nummer |
65955-77-3 |
|---|---|
Molekularformel |
C16H12O2 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
benzhydryl prop-2-ynoate |
InChI |
InChI=1S/C16H12O2/c1-2-15(17)18-16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3-12,16H |
InChI-Schlüssel |
PZOCABPVIYNVEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


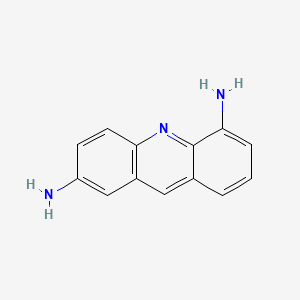
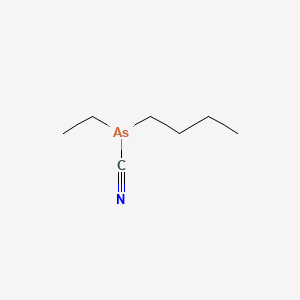
![N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline](/img/structure/B14487293.png)
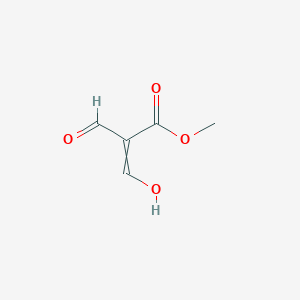
![6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL](/img/structure/B14487301.png)
![[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14487307.png)

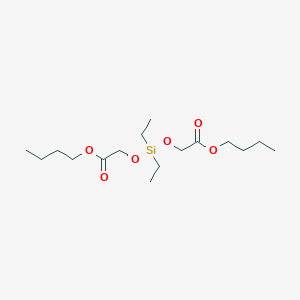

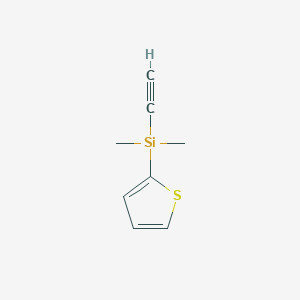
![Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B14487338.png)

![[2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine](/img/structure/B14487354.png)
